Cas no 460363-75-1 (5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole)

5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to an isopropyl-substituted phenyl group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical applications as a versatile intermediate. The tetrazole moiety enhances metabolic stability and bioavailability, while the isopropylphenyl group contributes to lipophilicity, influencing binding affinity in target interactions. Its stability under various conditions allows for flexible synthetic modifications. The compound is particularly useful in medicinal chemistry for designing enzyme inhibitors and bioactive molecules. High purity grades are available to meet rigorous research and industrial standards, ensuring reproducibility in experimental and production processes.
5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole structure
460363-75-1 structure
Product Name:5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole
CAS No:460363-75-1
MF:C10H12N4
MW:188.22908115387
CID:5047629
Update Time:2025-05-23

5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(4-propan-2-ylphenyl)-2H-tetrazole
    • 5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole
    • MLS000053889
    • BAS 04935539
    • HMS2391I23
    • 5-(4-Isopropylphenyl)-1H-tetrazole
    • 5-(4-isopropylphenyl)-2H-tetrazole
    • NE51023
    • SMR000064224
    • Q27200368
    • Z57012195
    • 5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole
    • Inchi: 1S/C10H12N4/c1-7(2)8-3-5-9(6-4-8)10-11-13-14-12-10/h3-7H,1-2H3,(H,11,12,13,14)
    • InChI Key: SZGJVSUTMOTAIB-UHFFFAOYSA-N
    • SMILES: N1=C(C2C=CC(=CC=2)C(C)C)N=NN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.5

5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole Pricemore >>

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5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole Related Literature

Additional information on 5-4-(propan-2-yl)phenyl-1H-1,2,3,4-tetrazole

5-4-(Propan-2-yl)phenyl-1H-1,2,3,4-tetrazole: A Comprehensive Overview

5-4-(Propan-2-yl)phenyl-1H-1,2,3,4-tetrazole, also known by its CAS number 460363-75-1, is a compound of significant interest in the fields of organic chemistry and materials science. This tetrazole derivative has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.

The molecular structure of 5-4-(Propan-2-yl)phenyl-1H-1,2,3,4-tetrazole consists of a tetrazole ring system substituted with a propan-2-ylphenyl group at the 5-position. The tetrazole ring is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This configuration imparts unique electronic and steric properties to the molecule. The propan-2-yl group attached to the phenyl ring introduces additional steric bulk and hydrophobicity to the compound.

Recent studies have highlighted the importance of tetrazole derivatives in various chemical reactions and material applications. For instance, 5-(substituted phenyl)-tetrazoles have been explored as potential ligands in coordination chemistry due to their ability to form stable complexes with metal ions. This property makes them valuable in catalysis and sensor applications.

In terms of synthesis, 5-(substituted phenyl)-tetrazoles can be prepared via several methods, including the reaction of hydrazines with alkylating agents or through the substitution of azo compounds. The specific synthesis of 5-(propan-2-ylphenyl)-tetrazole involves a carefully controlled reaction sequence to ensure high purity and yield.

The physical properties of this compound are influenced by its molecular structure. The tetrazole ring contributes to aromaticity and conjugation within the molecule, while the propan-2-y group enhances its solubility in organic solvents. These properties make it suitable for use in organic synthesis intermediates and as a building block for more complex molecules.

In recent years, researchers have investigated the application of tetrazole derivatives in pharmaceuticals due to their potential as bioactive compounds. For example, certain tetrazoles have shown promise as anti-inflammatory agents or as inhibitors of specific enzymes involved in disease pathways.

The environmental impact of chemicals like CAS 460363751 is another area of growing concern. Studies are being conducted to assess their biodegradability and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring sustainable practices in chemical manufacturing.

In conclusion, 5-(propan-2-yphenyl)-tetrazole, with its unique structural features and versatile applications, continues to be a focal point for research and development across multiple disciplines. As new insights emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and industrial applications.

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